BENGHE Foundational & Exploratory

Check Availability & Pricing

(2-Phenylquinolin-7-yl)methanol: A
Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (2-Phenylquinolin-7-yl)methanol

Cat. No.: B1613269

This technical guide provides an in-depth overview of the chemical structure, analysis, and
synthesis of (2-Phenylquinolin-7-yl)methanol. It is intended for researchers, scientists, and
professionals in the field of drug development and medicinal chemistry. This document
compiles essential data, detailed experimental protocols, and visual representations of relevant
biological pathways and experimental workflows.

Core Chemical Information

(2-Phenylquinolin-7-yl)methanol is a heterocyclic compound featuring a quinoline core
substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 7-position.
[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutically active
compounds.[3]

Physicochemical Properties

Identifier Value Reference
CAS Number 361457-37-6 [1]14][5]
Molecular Formula Ci16H13NO [1][4]

Molar Mass 235.28 g/mol [1]

Purity Typically 297% [4]

Storage Condition 2-8°C, Sealed in dry conditions  [1][5]
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Structural Representation

Caption: Chemical structure of (2-Phenylquinolin-7-yl)methanol.

Synthesis Protocol

A reliable method for the synthesis of (2-Phenylquinolin-7-yl)methanol involves the selective
reduction of the corresponding aldehyde, 2-Phenylquinoline-7-carbaldehyde.[6]

Experimental Workflow: Reduction of 2-Phenylquinoline-
7-carbaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of (2-Phenylquinolin-7-yl)methanol.

Detailed Methodology

Materials:

2-Phenylquinoline-7-carbaldehyde (1.0 g, 4.04 mmol)

e Sodium borohydride (NaBHa4) (0.31 g, 8.08 mmol, 2.0 eq)
o Tetrahydrofuran (THF), anhydrous (20 mL)

¢ Methanol (MeOH), anhydrous (20 mL)

o Ethyl acetate (EtOAC)

e Hexane

« Silica gel for column chromatography

e Thin-layer chromatography (TLC) plates
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Procedure:

e Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-
Phenylquinoline-7-carbaldehyde.[6]

o Dissolution: Dissolve the starting material in a mixture of THF (20 mL) and methanol (20 mL).

[6]
e Cooling: Cool the solution to 0°C in an ice bath.[6]

e Reduction: Slowly add sodium borohydride in small portions over 15 minutes. After the
addition is complete, remove the ice bath and allow the reaction mixture to stir at room
temperature.[6]

e Monitoring: Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexane) until
the starting material is completely consumed (typically 2-4 hours).[6]

o Workup: Perform a standard aqueous workup to quench the excess reducing agent and
isolate the crude product.[6]

« Purification: Purify the crude product by flash column chromatography on silica gel. Elute
with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually
increasing to 50% EtOAC).[6]

« Isolation: Collect the fractions containing the desired product (monitored by TLC). Combine
the pure fractions and remove the solvent under reduced pressure to yield (2-
phenylquinolin-7-yl)methanol as a solid.[6]

Chemical Analysis

The structural confirmation and purity assessment of (2-Phenylquinolin-7-yl)methanol are
typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data (Reference Data for a Structurally
Related Compound)
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The following data is for a closely related 2-phenylquinoline derivative and can serve as a
reference for the expected spectral characteristics.[7]

Technique Observed Peaks/Signals

58.14 (d, J = 8.4 Hz, 1H), 7.91 (s, 1H), 7.73 (d,
J =8.0 Hz, 1H), 7.66 (t, J = 8.0 Hz, 1H), 7.36-
7.53 (m, 6H), 7.15-7.24 (m, 3H), 6.98 (d, J = 7.6
Hz, 2H), 4.12 (s, 2H).

1H NMR (400 MHz, CDCls)

0 160.76, 146.65, 140.64, 139.98, 137.08,
132.55, 129.30, 129.20, 129.03, 128.90, 128.52,
128.32, 128.24, 127.57, 127.14, 126.53, 126.30,
39.14.

13C NMR (101 MHz, CDCls)

3029, 2918, 2847, 1624, 1598, 1557, 1490,

IR (KBr) 1442, 1419, 1342, 1275, 1073, 1019, 920, 757,
696 cm~1.
Mass Spec. (El, m/z) 295 [M]*.

Experimental Protocols for Analysis

IH NMR Sample Preparation:
o Weigh approximately 5-10 mg of the purified compound.[8]

e Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de).
[8]

« Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube.

[8]

Note on Analysis: For complex aromatic regions in the *H NMR spectrum, 2D NMR
experiments such as COSY are recommended for unambiguous assignment of proton signals.
[8] High-resolution mass spectrometry (HRMS) should be used to confirm the molecular
formula.
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Biological Relevance and Signaling Pathways

Derivatives of (2-Phenylquinolin-7-yl)methanol have been identified as potent inhibitors of
the Insulin-like Growth Factor-1 Receptor (IGF-IR).[9][10] IGF-IR is a tyrosine kinase receptor
that plays a crucial role in cell proliferation, growth, and survival.[11] Its overexpression is
implicated in various cancers.[10] Inhibition of the IGF-IR signaling pathway is a key strategy in
anticancer drug development.

IGF-IR Signaling Pathway and Point of Inhibition
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Caption: Simplified IGF-IR signaling pathway and inhibition by a derivative.
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The binding of IGF-1 to its receptor (IGF-IR) triggers a conformational change, leading to
autophosphorylation and activation of the receptor's tyrosine kinase domain. This initiates
downstream signaling through two major pathways: the PI3K/Akt/mTOR pathway and the
Ras/Raf/MEK/ERK pathway. Both pathways converge to promote gene transcription that drives
cell proliferation, growth, and survival.[11] (2-Phenylquinolin-7-yl)methanol derivatives act as
inhibitors at the IGF-IR, blocking the initial phosphorylation event and thereby abrogating the
downstream signaling cascade.[9] This mechanism of action highlights the therapeutic potential
of this class of compounds in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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